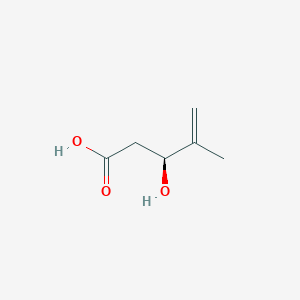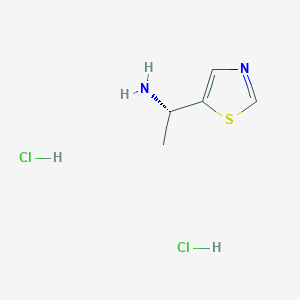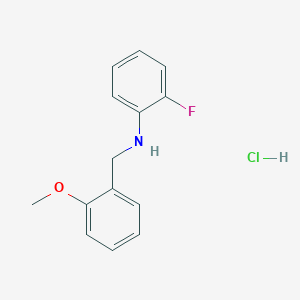
3,5-二氟-4-(三氟甲基)苯甲酰氯
描述
3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H2ClF5O . It is a type of benzoyl chloride that is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride consists of a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and a benzoyl chloride group .Physical And Chemical Properties Analysis
3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride is a liquid at room temperature. It has a refractive index of 1.477 and a density of 1.383 g/mL at 25 °C . It has a boiling point of 184-186 °C/750 mmHg .科学研究应用
药物中间体的合成
3,5-二氟-4-(三氟甲基)苯甲酰氯在药物化合物的合成中起着重要的中间体作用。它已经被用于一个多步过程,包括溴化、羧化和氯化,以产生具有更高经济价值的化合物,因为它们具有潜在的药用应用(Zhou Xiao-rui, 2006)。
聚合物化学
在聚合物化学中,它已被用于高分支聚酯的原位末端基团修饰。这种方法通过改变末端基团,显著影响溶解性和热性能,实现了对聚合物性质的精确控制(H. Kricheldorf, O. Bolender, Thomas Wollheim, 1999)。
有机合成
在有机合成中,该化合物被用于酸氯化物的三氟甲基硒化作用,展示了广泛的底物范围和在创建具有良好至优异产率的Se-三氟甲基酯方面的适用性。这展示了该化合物在将三氟甲基基团引入各种分子框架中的实用性(Junwen Wang, Mengjia Zhang, Z. Weng, 2017)。
催化
它还促进了催化方面的进展,例如在钯催化的芳基氯化物的三氟甲基化中。这个过程强调了三氟甲基基团在药物化学中的重要性,允许对复杂中间体进行后期修饰(E. Cho, T. Senecal, T. Kinzel, Yong Zhang, D. Watson, S. Buchwald, 2010)。
手性分离
最后,它的衍生物已被用于创建用于高效液相色谱(HPLC)的手性固定相(CSPs),显著提高了化合物的手性分离。这对于对对映异构体纯度物质的分析和合成至关重要,对于药物开发和化学其他领域至关重要(J. Yu, J. M. Lee, J. Ryoo, 2016)。
安全和危害
作用机制
Target of Action
Benzoyl chloride compounds are generally known to react with amines, alcohols, and water, forming amides, esters, and acids respectively .
Mode of Action
The mode of action of 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can participate in various organic reactions, such as nucleophilic acyl substitution . In these reactions, the chlorine atom is displaced by a nucleophile, often leading to the formation of amides, esters, or acids .
Biochemical Pathways
The compound’s reactivity suggests it could potentially interfere with biological processes involving amines and alcohols, given its ability to react with these groups to form amides and esters .
Pharmacokinetics
Given its reactivity, it’s likely that the compound would be rapidly metabolized in the body .
Result of Action
Due to its reactivity, it could potentially lead to the formation of various products depending on the biological context .
Action Environment
The action of 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can affect the compound’s reactivity . Additionally, the compound decomposes in water , suggesting that its stability and efficacy could be affected by humidity and other water-containing environments.
生化分析
Biochemical Properties
3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions due to its reactive benzoyl chloride group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are catalyzed by enzymes like esterases and proteases, which facilitate the formation of stable products. The compound’s interactions with these enzymes are crucial for its role in biochemical pathways .
Cellular Effects
The effects of 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride on cellular processes are profound. It can influence cell function by modifying proteins and enzymes through acylation reactions. This modification can alter the activity of these biomolecules, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of histones by this compound can lead to changes in chromatin structure and gene expression, thereby affecting cellular functions .
Molecular Mechanism
At the molecular level, 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride can change over time due to its stability and degradation properties. The compound is relatively stable under inert conditions but can degrade in the presence of moisture or reactive chemicals. Long-term studies have shown that its effects on cellular function can persist, with some modifications being irreversible. In vitro and in vivo studies have demonstrated that the compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced. These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and esterases. These enzymes facilitate the compound’s conversion into various metabolites, which can then participate in further biochemical reactions. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism, affecting energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, binding to albumin and other plasma proteins can facilitate its distribution throughout the body, while specific transporters can mediate its uptake into target cells .
Subcellular Localization
The subcellular localization of 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects. These localization patterns are crucial for its activity and function, as they determine the specific biomolecules and pathways that the compound can interact with .
属性
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF5O/c9-7(15)3-1-4(10)6(5(11)2-3)8(12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZRERRNHCHCNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



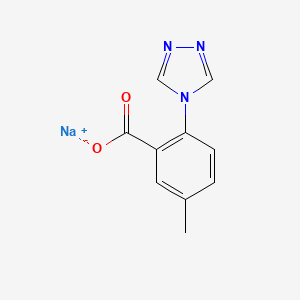


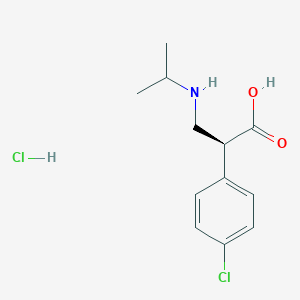
![2,4-Dibromothiazolo[5,4-c]pyridine](/img/structure/B1406763.png)

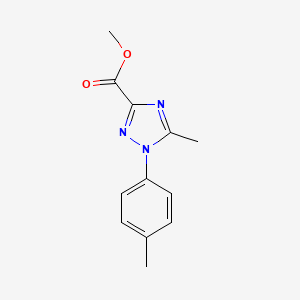

![(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride](/img/structure/B1406768.png)
